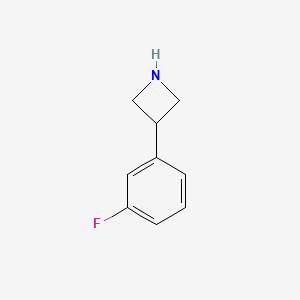

3-(3-Fluorophenyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Fluorophenyl)azetidine is a four-membered heterocyclic compound containing a fluorine atom attached to the phenyl ring Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-fluorobenzylamine with a suitable electrophile, such as an alkyl halide, under basic conditions to form the azetidine ring. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorophenyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated azetidine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorophenyl)azetidine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity towards these targets. The ring strain in the azetidine structure also contributes to its reactivity, allowing it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.

Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.

Oxetane: A four-membered oxygen-containing ring with comparable ring strain but different chemical properties

Uniqueness

3-(3-Fluorophenyl)azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and stability. The combination of the azetidine ring and the fluorophenyl group makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

3-(3-Fluorophenyl)azetidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H10FN. The synthesis typically involves the reaction of 3-fluorophenylacetonitrile with a fluorinating agent in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF). The resulting intermediate undergoes treatment with hydrochloric acid to yield the hydrochloride salt, which is often used in biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : Studies have shown that this compound can bind to various receptors and enzymes due to the presence of fluorine atoms, which enhance its binding affinity. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects.

- Inhibition Studies : Research indicates that this compound may act as an inhibitor for certain pathways involved in cancer cell proliferation. For instance, it has been evaluated for its effects on signal transducer and activator of transcription (STAT3), a critical factor in tumor growth and survival .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against various cancer cell lines:

- MDA-MB-231 and MDA-MB-468 Cells : These breast cancer cell lines harbor active STAT3. The compound demonstrated sub-micromolar potency in cell-free assays but exhibited weak cellular activity at concentrations up to 10 μM, likely due to poor membrane permeability .

- Mechanistic Insights : The compound's modifications, such as esterification, have shown improved cellular activity by enhancing membrane permeability, suggesting that structural alterations can significantly impact its efficacy against cancer cells.

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for:

- Neuropharmacology : Its ability to cross the blood-brain barrier makes it a candidate for neurological applications. Studies involving PET imaging have shown that derivatives of azetidine can effectively penetrate brain tissue, indicating potential for treating neurological disorders .

- Pharmacokinetics : The limited number of rotatable bonds in azetidine derivatives contributes to favorable pharmacokinetic properties, enhancing their bioavailability compared to more flexible compounds like piperidine or pyrrolidine .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Fluoroazetidine | Single fluorine on azetidine ring | Moderate receptor binding |

| 3,3-Difluoroazetidine | Two fluorines on azetidine ring | Enhanced stability but variable activity |

| 3-(4-Fluorophenyl)azetidine | Fluorine on para position | Different binding profile |

The dual fluorination in this compound enhances its chemical stability and biological activity compared to its analogs.

Case Studies

- Study on STAT3 Inhibition : A study evaluated several azetidine derivatives for their ability to inhibit STAT3. Although this compound showed promising results in vitro, further modifications were necessary to enhance its cellular potency against breast cancer cells.

- Neuroimaging Applications : Research using PET imaging demonstrated that azetidine derivatives could effectively target brain tissues. This finding opens avenues for exploring their use in neurodegenerative diseases and other central nervous system disorders .

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSOUXUQIJCRTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716929 |

Source

|

| Record name | 3-(3-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203798-80-4 |

Source

|

| Record name | 3-(3-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.